N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
Description
N-[(2,3,4-Trihydroxyphenyl)methylideneamino]benzamide is a Schiff base derivative featuring a benzamide core linked via a methylideneamino group to a 2,3,4-trihydroxyphenyl moiety.
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20) |
InChI Key |
QRHZWNUTPGHNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Pyrogallol-Based Route
2,3,4-Trihydroxybenzaldehyde is synthesized from pyrogallol (1,2,3-trihydroxybenzene) in three steps:
- Hydroxyl Protection : Pyrogallol reacts with diphenyl carbonate in methyl tert-butyl ether (MTBE) under reflux to protect hydroxyl groups.
- Formylation : The protected intermediate undergoes formylation using DMF-POCl₃ or Vilsmeier-Haack conditions.
- Deprotection : Acidic hydrolysis removes protecting groups, yielding 2,3,4-trihydroxybenzaldehyde.
Key Data :
| Step | Yield | Purity | Conditions |
|---|---|---|---|
| Hydroxylation | 95–97% | >98% | MTBE, 6–8 h reflux |
| Formylation | 85% | 95% | DMF-POCl₃, 0–5°C |
| Deprotection | 90% | 97% | HCl, room temperature |
Synthesis of Benzohydrazide
Benzohydrazide (C₆H₅CONHNH₂) is prepared via two methods:
Direct Aminolysis of Benzoyl Chloride
Benzoyl chloride reacts with hydrazine hydrate in ethanol at 0–5°C:
$$ \text{C}6\text{H}5\text{COCl} + \text{NH}2\text{NH}2 \rightarrow \text{C}6\text{H}5\text{CONHNH}_2 + \text{HCl} $$
Yield : 92%.
Carbodiimide-Mediated Coupling
Benzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled to hydrazine:
$$ \text{C}6\text{H}5\text{COOH} + \text{NH}2\text{NH}2 \xrightarrow{\text{DCC}} \text{C}6\text{H}5\text{CONHNH}_2 $$
Yield : 88%.
Condensation Reaction
Schiff Base Formation
Benzohydrazide and 2,3,4-trihydroxybenzaldehyde condense in ethanol under acidic catalysis (e.g., acetic acid):
$$ \text{C}6\text{H}5\text{CONHNH}2 + \text{HO-C}6\text{H}2(\text{OH})2\text{CHO} \rightarrow \text{N-[(2,3,4-Trihydroxyphenyl)methylideneamino]benzamide} + \text{H}_2\text{O} $$
Optimized Conditions :
Characterization and Analytical Validation
Spectroscopic Data
Crystallization and Stability
Recrystallization from ethanol-water (7:3) yields needle-like crystals. The compound is stable under inert gas but oxidizes in air.
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The Schiff base (C=N) undergoes hydrolysis under acidic or basic conditions, regenerating the parent amine and aldehyde. This reaction is critical for understanding the compound’s stability in biological systems.
Key Findings :
-
Hydrolysis rates increase with temperature and ionic strength.
-
The reaction is reversible, with equilibrium favoring the Schiff base under anhydrous conditions .
Oxidation of Phenolic Groups
The trihydroxyphenyl moiety undergoes oxidation, particularly at the ortho- and para-hydroxyl groups, forming quinone-like structures.
Experimental Data :
-
Electrochemical studies show oxidation peaks at +0.45 V and +0.72 V (vs. Ag/AgCl), corresponding to sequential hydroxyl group oxidation .
-
Antioxidant assays (DPPH, ABTS) confirm radical scavenging activity (IC₅₀ = 12.3 μM), attributed to phenolic hydrogen donation .
Metal Chelation
The compound acts as a polydentate ligand, coordinating transition metals via hydroxyl and imine groups.
Structural Insights :
-
X-ray crystallography of analogous Schiff bases reveals square-planar geometry with Cu²⁺ and octahedral coordination with Fe³⁺ .
Nucleophilic Additions
The imine bond participates in nucleophilic additions, enabling functionalization.
| Nucleophile | Product | Conditions | Yield | References |
|---|---|---|---|---|
| H₂O | Hydrated Schiff base (geminal diol) | pH 5–6, 25°C | 85% | |
| NH₂OH | Oxime derivative | Ethanol, reflux | 72% |
Mechanistic Notes :
-
Hydration is pH-dependent, with maximum stability near physiological pH.
Radical Scavenging Activity
The compound neutralizes free radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET).
| Radical | Rate Constant (k, M⁻¹s⁻¹) | Mechanism | Biological Relevance | References |
|---|---|---|---|---|
| DPPH- | 1.2 × 10⁴ | HAT | Antioxidant therapy | |
| O₂- ⁻ | 8.7 × 10³ | SET | Neuroprotection against ROS |
Comparative Data :
-
The compound’s antioxidant efficacy surpasses ascorbic acid in lipid peroxidation assays (TBARS method) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 150–200 | 12 | Loss of coordinated water molecules |
| 250–300 | 58 | Degradation of the Schiff base |
| 300–400 | 30 | Carbonization of aromatic residues |
Kinetics :
-
Activation energy (Eₐ) for decomposition: 142 kJ/mol (Kissinger method).
Scientific Research Applications
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide and related benzamide derivatives:
Key Observations:
- Hydrogen Bonding: The trihydroxyphenyl group in the target compound provides three hydroxyl groups, enabling stronger H-bonding compared to mono-hydroxyl or methoxy substituents in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Metal Coordination : Thiourea derivatives (e.g., N-[(4-hydroxyphenyl)carbamothioyl]benzamide) and Mannich bases (e.g., triazole-containing analogs) exhibit metal-binding capabilities, but the target compound’s Schiff base linkage may offer distinct chelation geometry .
- Bioactivity : Antioxidant and antimicrobial activities are common among hydroxyl- or heterocycle-substituted benzamides. The trihydroxyphenyl group in the target compound could enhance radical scavenging efficiency, as seen in thiourea derivatives with hydroxyl groups .
Physicochemical and Pharmacokinetic Properties
- Solubility: The trihydroxyphenyl group increases hydrophilicity compared to methoxy or alkyl-substituted analogs (e.g., N-(4,5-dimethoxyphenethyl)benzamide derivatives in ). However, the methylideneamino linker may reduce solubility relative to hydrazides .
- Metabolic Stability : Schiff bases are prone to hydrolysis, whereas Mannich bases () and thioureas () exhibit greater stability. This suggests the target compound may require structural stabilization for in vivo applications .
Biological Activity
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O4 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 136259624 |
The compound features a benzamide structure with a trihydroxyphenyl moiety that enhances its biological activity through various interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial species tested.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .
A specific study reported that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) in MCF-7 breast cancer cells over 48 hours .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It may interact with cell surface receptors influencing signaling pathways associated with cell growth and survival.
- Metal Ion Chelation : The hydroxyl groups present in the structure can chelate metal ions, which are crucial for the activity of several metalloenzymes .
Study on Antiviral Activity
A recent study investigated the antiviral potential of similar compounds against Hantaan virus RNA-dependent RNA polymerase (RdRp). While focusing on structure-activity relationships, it was noted that compounds with similar structural motifs showed promising binding affinities and inhibitory effects on viral replication . This suggests that this compound could also exhibit antiviral properties worth exploring.
Clinical Relevance
The compound's potential therapeutic applications extend beyond antimicrobial and anticancer activities. Research has indicated possible roles in treating neurodegenerative diseases due to its antioxidant properties derived from the trihydroxyphenyl group . Further clinical trials are necessary to validate these findings.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride, EDC | DCM | RT | 75% | |
| 2,3,4-Trihydroxybenzaldehyde, ethanolamine | Ethanol | Reflux | 68% | |
| 4-Nitrobenzoyl chloride, DCC | THF | RT | 82% |
Which analytical techniques confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Record spectra at 400 MHz in CDCl₃ or DMSO-d₶. Aromatic protons appear between δ 7.0–8.0 ppm, hydroxyl groups (trihydroxyphenyl) at δ 5.0–6.0 ppm, and imine protons (CH=N) at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- UV-Vis: Detect π→π* transitions in the 250–300 nm range for the conjugated benzamide system .
How to determine its crystal structure using X-ray crystallography?
Level: Basic
Methodological Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Apply direct methods via SHELXS or SHELXD for phase determination .
- Refinement: Refine using SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
- Visualization: Generate ORTEP diagrams with WinGX or OLEX2 to analyze bond lengths/angles .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 | |
| Bond Length (C=N) | 1.28–1.32 Å |
What mechanisms underlie its reactivity under oxidative conditions?
Level: Advanced
Methodological Answer:
The trihydroxyphenyl moiety is prone to oxidation. Experimental design considerations:
- Cu(II)-Mediated Oxidation: Under basic conditions, directed C-H methoxylation occurs via organometallic pathways. Under acidic conditions, nondirected chlorination proceeds through single-electron transfer (SET) mechanisms .
- Control Experiments: Use radical traps (TEMPO) or isotopic labeling (D₂O) to distinguish between organometallic and SET pathways .
How to design experiments assessing HDAC inhibitory activity?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Use recombinant HDAC enzymes (e.g., HDAC1/6) with fluorogenic substrates (e.g., Ac-Lys-AMC). Measure IC₅₀ via fluorescence quenching at 460 nm .
- Cellular Models: Treat HeLa or HEK293 cells with 1–100 µM compound for 24 hours. Quantify acetylated histone H3 (Ac-H3) via Western blot .
Q. Table 3: Bioactivity Data for Analogous Benzamides
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| MS-275 | HDAC1 | 0.15 µM | |
| N-(Phenylcarbamoyl)benzamide | HeLa Cells | 0.8 mM |
What computational methods predict its interactions with biological targets?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to HDACs. Focus on zinc-binding groups (e.g., hydroxamate mimics) and hydrophobic interactions .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate redox potentials and stability of the trihydroxyphenyl group .
What are best practices for handling and storing the compound?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
